molecular formula C24H30O6 B564347 6alpha-Methyl Prednisone 21-Acetate CAS No. 115321-98-7

6alpha-Methyl Prednisone 21-Acetate

Cat. No.: B564347
CAS No.: 115321-98-7
M. Wt: 414.498
InChI Key: KMSUNGHJCVAKKC-CEDBDYPOSA-N
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Description

6alpha-Methyl Prednisone 21-Acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisone, modified to enhance its pharmacological effects. The compound is characterized by its molecular formula C24H30O6 and a molecular weight of 414.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisone 21-Acetate typically involves the chemical modification of prednisoneThe reaction conditions often require the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with natural precursors such as diosgenin. The process involves multiple steps, including microbial transformation and chemical synthesis, to achieve the desired structural modifications . The combination of biotechnology and chemistry ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6alpha-Methyl Prednisone 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the parent compound .

Comparison with Similar Compounds

Comparison: 6alpha-Methyl Prednisone 21-Acetate is unique due to its enhanced anti-inflammatory and immunosuppressive properties compared to its parent compound, prednisone. The addition of a methyl group at the 6alpha position increases its potency and duration of action. Compared to other corticosteroids like dexamethasone and hydrocortisone, this compound offers a balanced profile of efficacy and safety, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

[2-[(6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,21,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSUNGHJCVAKKC-CEDBDYPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652656
Record name (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115321-98-7
Record name 6alpha-Methyl prednisone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha)-17-Hydroxy-6-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-METHYL PREDNISONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656USS8K9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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